molecular formula C18H28N2O B7916601 2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol

2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol

Cat. No.: B7916601
M. Wt: 288.4 g/mol
InChI Key: RJRPCZJXJYIDFV-UHFFFAOYSA-N
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Description

2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol is a complex organic compound with a molecular formula of C17H26N2O This compound features a piperidine ring, a cyclopropyl group, and a benzyl group, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Benzyl Group: The benzyl group is typically introduced through a nucleophilic substitution reaction, using benzyl halides as the electrophile.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or cyclopropyl groups can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity.

    Industrial Applications: It is utilized in the synthesis of complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
  • 2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Uniqueness

Compared to similar compounds, 2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c21-12-11-19-10-4-7-17(13-19)15-20(18-8-9-18)14-16-5-2-1-3-6-16/h1-3,5-6,17-18,21H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRPCZJXJYIDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)CN(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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